molecular formula C12H16ClN3OS B2772324 1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride CAS No. 1423033-86-6

1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride

Cat. No.: B2772324
CAS No.: 1423033-86-6
M. Wt: 285.79
InChI Key: BVOQMJIFIVEJIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H16ClN3OS and a molecular weight of 285.79 . It is a derivative of thiophene, a stimulant drug that is an analogue of amphetamine .


Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, an oxadiazole ring, and a cyclohexane ring . The thiophene ring is a five-membered ring made up of one sulfur atom . The oxadiazole ring is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

Thiophene-based analogs have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 285.79 . It is recommended to be stored at a temperature between 28 C for optimal stability .

Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis, characterization, and evaluation of antimicrobial activities of novel derivatives containing the thiophene and oxadiazole moieties. These compounds exhibited significant antimicrobial activity against various strains of bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (Kaneria et al., 2016).

Antiproliferative Activity

In another research, novel 1,3,4-oxadiazole derivatives were virtually designed and evaluated for their antiproliferative activity as potential cyclin-dependent kinase 2 (CDK-2) inhibitors, a key component in cell cycle and proliferation. The study concluded that these derivatives possess strong binding interactions with CDK-2 protein, indicating their potential as anti-proliferative agents (Y. Ali, M. Mahdi, B. A. Razik, 2023).

Antiviral Activity

The synthesis of 1,3,4-oxadiazole derivatives with potential antiviral activity was explored, leading to the identification of compounds with significant efficacy against various viruses, including Herpes simplex virus-1 and Herpes simplex virus-2. This highlights the possibility of developing new antiviral agents based on these structures (M. Albratty, K. El-Sharkawy, H. Alhazmi, 2019).

Anticancer Activity

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has shown promising anticancer activities. The study reports on the synthesis and anticancer activity profiles of these compounds, suggesting their potential utility in developing new anticancer therapies (K. Redda, Madhavi Gangapuram, 2007).

Future Directions

Thiophene and oxadiazole derivatives have been the focus of many recent studies due to their potential biological activities . Future research may focus on exploring these activities further and developing new drugs based on these compounds .

Properties

IUPAC Name

1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c13-12(6-2-1-3-7-12)11-14-10(15-16-11)9-5-4-8-17-9;/h4-5,8H,1-3,6-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQMJIFIVEJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=CC=CS3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.